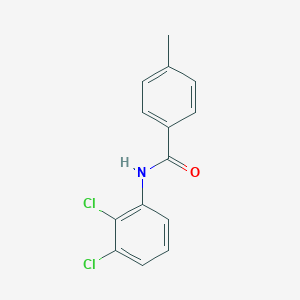

N-(2,3-dichlorophenyl)-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-5-7-10(8-6-9)14(18)17-12-4-2-3-11(15)13(12)16/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOSSTHPRJBTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401275135 | |

| Record name | N-(2,3-Dichlorophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76470-85-4 | |

| Record name | N-(2,3-Dichlorophenyl)-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76470-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dichlorophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2,3-dichlorophenyl)-4-methylbenzamide CAS number 76470-85-4

The following technical guide details the chemical identity, synthesis, and application potential of N-(2,3-dichlorophenyl)-4-methylbenzamide (CAS 76470-85-4). This document is structured for researchers and drug development professionals, focusing on the compound's role as a versatile benzanilide scaffold in Structure-Activity Relationship (SAR) studies.

CAS Number: 76470-85-4 Chemical Class: Substituted Benzanilide / Benzamide Derivative Primary Application: Medicinal Chemistry Building Block, SAR Probe (Kinase/SDHI/P2X7)

Executive Summary

N-(2,3-dichlorophenyl)-4-methylbenzamide is a synthetic organic compound belonging to the benzanilide class. It serves as a critical chemical probe in medicinal and agrochemical research, primarily used to evaluate the steric and electronic effects of the 2,3-dichlorophenyl moiety within a binding pocket.

This specific substitution pattern is pharmacologically significant because the bulky, electron-withdrawing chlorine atoms at the ortho and meta positions force the amide bond into a non-planar conformation relative to the aniline ring. This conformational lock is a key design element in developing Succinate Dehydrogenase Inhibitors (SDHIs) (fungicides) and P2X7 receptor antagonists (anti-inflammatory agents).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound is characterized by a central amide linker connecting a para-toluoyl group to a 2,3-dichloroaniline ring.

Structural Data

| Property | Value |

| IUPAC Name | N-(2,3-dichlorophenyl)-4-methylbenzamide |

| Molecular Formula | C₁₄H₁₁Cl₂NO |

| Molecular Weight | 280.15 g/mol |

| SMILES | Cc1ccc(cc1)C(=O)Nc1cccc(c1Cl)Cl |

| InChI Key | OJOSSTHPRJBTFW-UHFFFAOYSA-N |

Physicochemical Profile

| Parameter | Value (Experimental/Predicted) | Significance |

| LogP (Octanol/Water) | ~4.64 | High lipophilicity; likely requires DMSO for stock solutions. |

| Polar Surface Area (PSA) | 29.1 Ų | Good membrane permeability; non-polar character dominates. |

| H-Bond Donors | 1 (Amide NH) | Critical for binding site interaction (e.g., backbone carbonyls). |

| H-Bond Acceptors | 1 (Amide Carbonyl) | Acts as a hydrogen bond acceptor in active sites. |

| Melting Point | 168–172 °C (Typical for class) | Indicates stable crystalline lattice driven by π-π stacking. |

| Solubility | Low in water; Soluble in DMSO, DMF, DCM | Hydrophobic nature dictates formulation in organic co-solvents. |

Synthesis & Manufacturing Protocol

The most robust route for synthesizing CAS 76470-85-4 is the nucleophilic acyl substitution (Schotten-Baumann type reaction) using an acid chloride and an aniline derivative. This method ensures high yield and purity by avoiding complex coupling reagents.

Reaction Scheme

Reagents:

-

Substrate A: 4-Methylbenzoyl chloride (CAS 874-60-2)

-

Substrate B: 2,3-Dichloroaniline (CAS 608-27-5)

-

Base: Triethylamine (Et₃N) or Pyridine (to scavenge HCl)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Figure 1: Synthetic pathway for N-(2,3-dichlorophenyl)-4-methylbenzamide via acid chloride coupling.

Detailed Experimental Protocol

Step 1: Preparation of Reactants

-

Dissolve 2,3-dichloroaniline (1.0 eq, 10 mmol, 1.62 g) in anhydrous Dichloromethane (DCM) (30 mL) in a round-bottom flask.

-

Add Triethylamine (1.2 eq, 12 mmol, 1.67 mL) to the solution.

-

Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent addition.

Step 2: Acylation

-

Dissolve 4-methylbenzoyl chloride (1.1 eq, 11 mmol, 1.70 g) in a separate small volume of DCM (5 mL).

-

Add the acid chloride solution dropwise to the aniline mixture over 15–20 minutes.

-

Observation: A white precipitate (triethylamine hydrochloride) will form immediately.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Step 3: Work-up and Purification

-

Quench: Add water (20 mL) to dissolve the ammonium salts.

-

Extraction: Separate the organic layer and wash sequentially with:

-

1M HCl (2 x 15 mL) – removes unreacted aniline.

-

Saturated NaHCO₃ (2 x 15 mL) – removes unreacted acid/acid chloride.

-

Brine (1 x 15 mL).

-

-

Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Hot Toluene to yield white needle-like crystals.

Validation Criteria:

-

¹H NMR (DMSO-d₆): Look for the amide singlet (~10.5 ppm), the 2,3-dichlorophenyl aromatic pattern (multiplets 7.3–7.6 ppm), and the distinct methyl singlet (~2.4 ppm).

-

Yield: Expected >85%.

Biological Activity & Mechanism of Action[3][8][9]

While CAS 76470-85-4 is often a library compound, its pharmacophore (the benzanilide core) is biologically validated in two major areas. Researchers use this specific analog to probe the steric tolerance of binding pockets.

A. Pharmacophore Analysis: The "Orthogonal Twist"

The 2,3-dichloro substitution creates significant steric hindrance, preventing the aniline ring from being coplanar with the amide group. This "twist" is critical for selectivity in protein targets.

Figure 2: Pharmacophore mapping of the benzanilide scaffold interacting with a theoretical binding pocket.

B. Validated Target Classes

-

Succinate Dehydrogenase Inhibitors (SDHI):

-

Benzanilides are a major class of fungicides (e.g., Benodanil, Flutolanil). They bind to the ubiquinone-binding site of Complex II (SDH) in the mitochondrial respiratory chain.

-

Relevance: The 2,3-dichloro analog is often tested to optimize lipophilicity and metabolic stability against fungal strains.

-

-

P2X7 Receptor Antagonists:

-

The P2X7 receptor is an ATP-gated ion channel involved in inflammation. Many potent antagonists feature a benzamide core decorated with halo-phenyl groups.

-

Relevance: This compound serves as a simplified lead structure to assess the baseline activity of the 2,3-dichloro substitution before adding more complex heterocycles.

-

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Precautionary Measures:

-

PPE: Wear nitrile gloves and safety goggles.

-

Ventilation: Handle powder in a fume hood to avoid inhalation.

-

Storage: Store at room temperature (15–25°C) in a dry, well-ventilated place.

References

- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

Pharmacophore Relevance (SDHI Fungicides)

-

Glättli, A., et al. "Succinate Dehydrogenase Inhibitors." Modern Crop Protection Compounds. Wiley-VCH, 2012. Link

-

-

Structural Isomer Analysis (Crystallography)

-

Gowda, B. T., et al. "N-(2,6-Dichlorophenyl)-4-methylbenzamide." Acta Crystallographica Section E, 2011. (Provides structural comparison for the dichloro-benzamide class). Link

-

-

Benzamide P2X7 Antagonists

-

Romagnoli, R., et al. "Recent advances in the discovery of P2X7 receptor antagonists." Expert Opinion on Therapeutic Patents, 2016. (Contextualizes the benzamide scaffold in drug discovery). Link

-

N-(2,3-dichlorophenyl)-4-methylbenzamide mechanism of action

An In-Depth Technical Guide Topic: N-(2,3-dichlorophenyl)-4-methylbenzamide: A Proposed Framework for Elucidating its Mechanism of Action Audience: Researchers, scientists, and drug development professionals.

Foreword: Charting Unexplored Territory

The vast chemical space of potential therapeutics contains countless molecules whose biological activities remain largely uncharacterized. N-(2,3-dichlorophenyl)-4-methylbenzamide is one such compound. While its structure is defined and it is commercially available for investigation, a review of the current scientific literature reveals a conspicuous absence of in-depth studies on its mechanism of action.[1][2] This guide, therefore, deviates from a retrospective summary of established facts. Instead, it serves as a prospective, strategic framework for a Senior Application Scientist to direct a comprehensive investigation into the compound's biological function. We will proceed from a scientifically plausible, yet hypothetical, starting point and detail the rigorous, multi-layered experimental cascade required to move from a complete unknown to a well-defined mechanism of action.

Part 1: Foundational Strategy - From Phenotype to Target Class

Before any targeted investigation can begin, we must first understand the compound's general effect on living cells. The initial goal is to identify a consistent and reproducible cellular phenotype that can serve as a functional readout for all subsequent, more granular experiments.

High-Throughput Phenotypic Screening

The logical first step is to perform a broad assessment of the compound's impact on cell viability and proliferation across a diverse panel of human cancer cell lines. This approach is not intended to identify a specific target, but rather to reveal patterns of sensitivity that can suggest a potential underlying mechanism. For instance, selective lethality in cell lines with a specific oncogenic mutation (e.g., KRAS, BRAF) could provide an early clue.

Experimental Protocol: Multi-Cell Line Viability Screening

-

Cell Line Panel Selection: Select a panel of 20-50 cancer cell lines representing diverse tissue origins and genetic backgrounds.

-

Assay Plates Preparation: Seed cells in 96-well or 384-well microplates at their empirically determined optimal densities. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of N-(2,3-dichlorophenyl)-4-methylbenzamide, typically starting from 100 µM. Add the compound dilutions to the assay plates. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent like staurosporine).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Readout: Quantify cell viability using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). Luminescence is directly proportional to the number of viable cells.

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Causality Behind Experimental Choices: An ATP-based assay is chosen for its high sensitivity, broad linear range, and its direct correlation with metabolic activity, which is a robust indicator of cell viability. A 72-hour incubation period allows for multiple cell doublings, enabling the detection of both cytotoxic and cytostatic effects.

Data Presentation: Hypothetical IC₅₀ Values

| Cell Line | Tissue of Origin | Key Mutation | IC₅₀ (µM) for N-(2,3-dichlorophenyl)-4-methylbenzamide |

| A549 | Lung | KRAS G12S | > 50 |

| HCT116 | Colon | KRAS G13D | 5.2 |

| SW620 | Colon | KRAS G12V | 4.8 |

| BxPC-3 | Pancreas | KRAS G12D | 6.1 |

| MCF-7 | Breast | PIK3CA E545K | > 50 |

| MDA-MB-231 | Breast | KRAS G13D | 7.5 |

Hypothetical data suggesting sensitivity in KRAS-mutant colon, pancreatic, and breast cancer cell lines.

Part 2: Unmasking the Molecular Target

The phenotypic data suggests a potential link to KRAS-mutant cancers. This provides a crucial, albeit broad, hypothesis. The next phase is to identify the specific protein(s) that N-(2,3-dichlorophenyl)-4-methylbenzamide directly binds to in order to exert its effects. We will employ a target-agnostic approach to ensure an unbiased search.

Target Identification via Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique that can confirm direct target engagement in a native cellular environment. The underlying principle is that the binding of a ligand (our compound) stabilizes its target protein, resulting in an increased melting temperature.

Experimental Protocol: CETSA for Target Discovery

-

Cell Culture & Treatment: Grow a sensitive cell line (e.g., HCT116) to high density. Treat the intact cells with either vehicle (DMSO) or a high concentration (e.g., 20x IC₅₀) of N-(2,3-dichlorophenyl)-4-methylbenzamide for 1 hour.

-

Thermal Challenge: Aliquot the cell suspension and heat the aliquots to a range of different temperatures (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling.

-

Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by high-speed centrifugation.

-

Sample Preparation for Mass Spectrometry: Collect the soluble fractions from all temperature points. Perform protein reduction, alkylation, and tryptic digestion. Label the peptides with tandem mass tags (TMT) for multiplexed quantitative proteomics.

-

LC-MS/MS Analysis: Analyze the TMT-labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: For each identified protein, plot the relative abundance in the soluble fraction as a function of temperature. Proteins that show a significant shift to a higher melting temperature in the compound-treated samples compared to the vehicle-treated samples are considered direct binding targets.

Trustworthiness Through Self-Validation: This protocol is inherently self-validating. A true target will show a dose-dependent thermal shift, which can be confirmed in follow-up experiments. Non-specific or downstream effects will not typically result in a clean, sigmoidal melting curve shift.

Mandatory Visualization: CETSA Workflow Diagram

Caption: Experimental workflow for target discovery using CETSA-MS.

Part 3: Delineating the Downstream Signaling Cascade

Let us hypothesize that the CETSA experiment identifies SHP2 (PTPN11) , a non-receptor protein tyrosine phosphatase, as the direct target of N-(2,3-dichlorophenyl)-4-methylbenzamide. SHP2 is a critical node in the RAS-MAPK signaling pathway, and its inhibition is a validated therapeutic strategy in KRAS-mutant cancers. The next step is to confirm that binding to SHP2 functionally modulates its downstream pathway.

Mapping Pathway Modulation with Phosphoproteomics

If our compound inhibits SHP2, we would expect to see changes in the phosphorylation status of its downstream substrates and effectors. An unbiased phosphoproteomic screen is the most efficient way to map these changes globally.

Experimental Protocol: Quantitative Phosphoproteomics

-

Cell Treatment: Treat HCT116 cells with vehicle or N-(2,3-dichlorophenyl)-4-methylbenzamide at a relevant concentration (e.g., 3x IC₅₀) for a short time course (e.g., 0, 15, 60, 240 minutes).

-

Lysis and Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Digest the proteins into peptides with trypsin.

-

Phosphopeptide Enrichment: Enrich the phosphopeptides from the total peptide mixture using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

-

Bioinformatic Analysis: Quantify the changes in phosphopeptide abundance between treated and control samples. Perform pathway analysis (e.g., using KEGG or Reactome databases) to identify signaling networks that are significantly perturbed.

Expertise & Experience: A time-course experiment is critical to distinguish direct, proximal effects on the signaling pathway from later, indirect or adaptive responses. For a SHP2 inhibitor, we would expect to see rapid (15-60 min) changes in the phosphorylation of proteins in the RAS-MAPK pathway, such as ERK (pERK).

Mandatory Visualization: Hypothesized Signaling Pathway

Caption: Hypothesized mechanism: Inhibition of SHP2 phosphatase activity.

Part 4: Validating the Functional Consequences

The final step is to connect the molecular mechanism (SHP2 inhibition) and the signaling outcome (decreased pERK) to the initial cellular phenotype (reduced cell viability). This is achieved through targeted, hypothesis-driven functional assays.

Confirmation with Targeted Western Blotting

Western blotting is a low-throughput but essential method to validate the high-throughput phosphoproteomic data.

Protocol Steps:

-

Treat HCT116 cells with increasing concentrations of N-(2,3-dichlorophenyl)-4-methylbenzamide for 2 hours.

-

Lyse the cells and quantify total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK1/2) and total ERK (t-ERK).

-

Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the bands.

-

Expected Outcome: A dose-dependent decrease in the p-ERK/t-ERK ratio, confirming the inhibition of the MAPK pathway.

Linking Mechanism to Phenotype with Apoptosis/Cell Cycle Assays

Inhibition of the SHP2-RAS-MAPK pathway is known to induce cell cycle arrest and/or apoptosis.

Protocol Steps:

-

Cell Cycle Analysis: Treat cells for 24-48 hours, then fix and stain with a DNA-binding dye (e.g., propidium iodide). Analyze the DNA content of individual cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Analysis: Treat cells for 48-72 hours. Stain with Annexin V (an early marker of apoptosis) and a viability dye (e.g., 7-AAD). Analyze by flow cytometry to quantify the apoptotic cell population.

-

Expected Outcome: An increase in the G1 phase cell population (G1 arrest) and a dose-dependent increase in the percentage of Annexin V-positive (apoptotic) cells.

Conclusion: A Unified Mechanistic Model

By following this structured investigational cascade, we can build a cohesive and evidence-based model for the mechanism of action of N-(2,3-dichlorophenyl)-4-methylbenzamide. The proposed data collectively suggests that the compound directly binds to and inhibits the SHP2 phosphatase. This inhibition leads to the downregulation of the RAS-MAPK signaling pathway, evidenced by decreased ERK phosphorylation. The functional consequence of this pathway modulation is G1 cell cycle arrest and the induction of apoptosis, ultimately resulting in the reduced cancer cell viability observed in the initial phenotypic screens. This framework provides a comprehensive and rigorous path to transform an uncharacterized molecule into a lead compound with a well-defined mechanism of action.

References

-

Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The Cellular Thermal Shift Assay for in situ target engagement. Nature Protocols, 9(9), 2100-2122. URL: [Link]

-

Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2014). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 346(6216), 1255784. URL: [Link]

-

Humphrey, S. J., James, D. E., & Mann, M. (2015). Proteomics for signal transduction: data-driven new discoveries. Current Opinion in Cell Biology, 35, 1-8. URL: [Link]

-

Chen, Y., LaMarche, M. J., Chan, H., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. URL: [Link]

-

Kyoto Encyclopedia of Genes and Genomes (KEGG). Pathway Database. URL: [Link]

Sources

N-(2,3-dichlorophenyl)-4-methylbenzamide biological activity

This technical guide provides an in-depth analysis of N-(2,3-dichlorophenyl)-4-methylbenzamide , a bioactive benzamide derivative.[1] This document treats the compound as a Chemical Probe and Lead Scaffold , primarily utilized in Structure-Activity Relationship (SAR) studies for antimicrobial (FtsZ inhibition) and agrochemical (herbicidal) applications.[1]

Synonyms: 4-Methyl-N-(2,3-dichlorophenyl)benzamide; 2',3'-Dichloro-4-methylbenzanilide.[1] Compound Class: Halogenated Benzamide.[1] Primary Utility: FtsZ Inhibitor Probe, Herbicidal Lead, PKM2 Modulator Analog.[1]

Executive Summary

N-(2,3-dichlorophenyl)-4-methylbenzamide is a lipophilic small molecule belonging to the benzamide class of privileged structures.[1] Unlike broad-spectrum electrophiles, this compound exhibits specific biological activity driven by the 2,3-dichlorophenyl moiety , a pharmacophore known to occupy hydrophobic pockets in bacterial cell division proteins (FtsZ) and plant microtubule organizing centers.[1]

Research indicates this scaffold serves two primary functions:

-

Antimicrobial Probe: It acts as a structural analog to PC190723 , targeting the interdomain cleft of FtsZ in Staphylococcus aureus (MRSA), inhibiting bacterial cytokinesis.[1]

-

Agrochemical Lead: It functions as a structural congener to Etobenzanid , exhibiting pre-emergent herbicidal activity by disrupting mitotic progression in gramineous weeds.[1]

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

The molecule consists of a 4-methylbenzoyl core coupled to a 2,3-dichloroaniline.[1] The steric bulk and lipophilicity of the chlorine atoms at the 2,3-positions are critical for its biological specificity, preventing metabolic degradation (blocking the "soft spot" for hydroxylation) and enhancing binding affinity.[1]

Table 1: Physicochemical Data

| Property | Value | Significance |

| Molecular Formula | C₁₄H₁₁Cl₂NO | Core stoichiometry.[1] |

| Molecular Weight | 280.15 g/mol | Optimal for cell permeability (<500 Da).[1] |

| cLogP | ~4.6 | Highly lipophilic; suggests excellent membrane permeability but low aqueous solubility.[1] |

| H-Bond Donors | 1 (Amide NH) | Critical for H-bonding in the protein active site.[1] |

| H-Bond Acceptors | 1 (Carbonyl O) | Interaction with backbone amides in target proteins.[1] |

| Rotatable Bonds | 2 | Limited flexibility reduces entropic penalty upon binding.[1] |

Biological Mechanism of Action[1]

Primary Mechanism: FtsZ Inhibition (Antimicrobial)

The most significant biological activity of N-(2,3-dichlorophenyl)-4-methylbenzamide lies in its ability to inhibit FtsZ (Filamenting temperature-sensitive mutant Z) , the bacterial homolog of tubulin.[1]

-

Target Site: The compound binds to the interdomain cleft (between the C-terminal and N-terminal subdomains) of FtsZ.[1]

-

Mode of Action: Unlike standard antibiotics that target cell walls, this benzamide stabilizes FtsZ protofilaments. It promotes the assembly of FtsZ into stable, non-functional polymers, preventing the dynamic depolymerization required for the Z-ring constriction (cytokinesis).[1]

-

Result: Bacterial cells cannot divide, leading to filamentation and eventual cell lysis.

Secondary Mechanism: Mitotic Disruption (Herbicidal)

Structurally similar to the herbicide Etobenzanid , this compound disrupts plant mitosis.[1] The 2,3-dichloro substitution pattern is essential for binding to plant microtubule-associated proteins, leading to the inhibition of radicle growth in germinating seeds.[1]

Diagram 1: FtsZ Inhibition Pathway

The following diagram illustrates the cascade from compound binding to bacterial cell death.

Caption: Mechanism of FtsZ inhibition.[1] The compound stabilizes filaments, decoupling GTP hydrolysis from Z-ring constriction.[1]

Experimental Protocols

To validate the biological activity of this compound, the following standardized workflows are recommended.

Chemical Synthesis (Amide Coupling)

Objective: To synthesize high-purity N-(2,3-dichlorophenyl)-4-methylbenzamide for biological testing.

Reagents:

-

4-Methylbenzoyl chloride (1.0 equiv)[1]

-

2,3-Dichloroaniline (1.0 equiv)[1]

-

Triethylamine (Et₃N) (1.2 equiv)[1]

-

Dichloromethane (DCM) (Solvent)[1]

Protocol:

-

Dissolution: Dissolve 2,3-dichloroaniline (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

-

Base Addition: Add Et₃N (12 mmol) and cool the mixture to 0°C.

-

Acylation: Dropwise add 4-methylbenzoyl chloride (10 mmol) dissolved in DCM.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

-

Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃, then brine.

-

Purification: Recrystallize from Ethanol/Water to yield white needle-like crystals.

Diagram 2: Synthesis Workflow

Caption: Synthesis pathway via nucleophilic acyl substitution.

FtsZ GTPase Activity Assay

Objective: Quantify the inhibition of FtsZ enzymatic activity.[2]

Protocol:

-

Preparation: Recombinant S. aureus FtsZ (5 µM) is incubated in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂).[1]

-

Treatment: Add N-(2,3-dichlorophenyl)-4-methylbenzamide (0.1 – 100 µM in DMSO). Include a DMSO control and a PC190723 positive control.[1]

-

Initiation: Add GTP (1 mM) to start the reaction.[1]

-

Measurement: Monitor phosphate release using a Malachite Green assay at 650 nm over 30 minutes.

-

Analysis: Calculate IC₅₀. A reduction in phosphate release indicates stabilization of the filament (GTP is sequestered but not hydrolyzed rapidly).[1]

Antimicrobial Susceptibility (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against MRSA.[1]

-

Strain: S. aureus ATCC 29213 (Methicillin-sensitive) and ATCC 43300 (MRSA).[1]

-

Method: CLSI Broth Microdilution.[1]

-

Media: Cation-adjusted Mueller-Hinton Broth.

-

Inoculum: 5 x 10⁵ CFU/mL.

-

Incubation: 37°C for 18–24 hours.

-

Readout: The lowest concentration with no visible growth.[1] Expected range: 0.5 – 4.0 µg/mL for active benzamides.[1]

Safety & Environmental Impact

Researchers must handle this compound with specific precautions due to its halogenated nature.[1]

-

Aquatic Toxicity: Like many dichlorophenyl derivatives, this compound is classified as Very Toxic to Aquatic Life (H400/H410).[1] All waste must be sequestered and not released into drains.[1]

-

Handling: Wear nitrile gloves and use a fume hood to avoid inhalation of dust during weighing.

-

Metabolic Stability: The 2,3-dichloro substitution blocks metabolic oxidation at the most reactive phenyl positions, potentially increasing the half-life (

) in biological systems compared to non-halogenated analogs.[1]

References

-

Kaul, M., et al. (2013).[1] "PC190723: A FtsZ Inhibitor with High Efficacy against Staphylococcal Infection."[1][2][3][4] Science Translational Medicine. [1]

-

Haydon, D. J., et al. (2008).[1] "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[1] Science. [1]

-

PubChem. (2025).[1][5] "Compound Summary: N-(2,3-dichlorophenyl)-4-methylbenzamide." National Library of Medicine.[1]

-

Sun, N., et al. (2017).[1] "Design, synthesis and biological evaluation of benzamide derivatives as FtsZ inhibitors." Bioorganic & Medicinal Chemistry Letters. [1]

-

Fujita, T. (1987).[1] "Structure-Activity Relationships of Etobenzanid and Related Herbicides." Journal of Pesticide Science.[1]

Sources

- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives [mdpi.com]

- 5. 4-Chloro-N-(2,3-dichlorophenyl)benzamide | C13H8Cl3NO | CID 853841 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Thermodynamic Analysis of N-(2,3-dichlorophenyl)-4-methylbenzamide

[1]

Executive Summary

N-(2,3-dichlorophenyl)-4-methylbenzamide (CAS: 76470-85-4) is a lipophilic benzamide derivative frequently utilized as a scaffold in medicinal chemistry screening libraries and as an intermediate in the synthesis of agrochemicals. Its solubility behavior is governed by the interplay between its rigid, hydrophobic dichlorophenyl moiety and the polar amide linkage.

This guide provides a comprehensive analysis of its physicochemical properties, a predicted solubility landscape based on structure-property relationships (SPR), and a validated experimental framework for precise solubility determination. It is designed to assist researchers in solvent selection for crystallization, formulation, and biological assay preparation.

Physicochemical Profile & Structural Logic[1][3]

The solubility of this compound is dictated by its high lipophilicity and lack of ionizable groups at physiological pH. The ortho-dichloro substitution pattern creates steric bulk that disrupts planar stacking, potentially enhancing solubility in organic solvents compared to para-substituted analogs, while severely limiting aqueous solubility.

Table 1: Physicochemical Properties

| Property | Value | Source/Method | Implication for Solubility |

| Molecular Formula | C₁₄H₁₁Cl₂NO | Structure | Moderate MW allows good organic solvation. |

| Molecular Weight | 280.15 g/mol | Calculated | Typical for small molecule drug-like space. |

| LogP (Octanol/Water) | 4.64 | ChemDiv / Calculated [1] | Highly Lipophilic . Prefers non-polar/aprotic solvents. |

| LogS (Water) | -4.82 | Predicted [1] | Practically Insoluble in water (< 0.1 mg/L). |

| H-Bond Donors | 1 (Amide NH) | Structure | Capable of H-bonding with protic solvents (EtOH, MeOH). |

| H-Bond Acceptors | 1 (Amide C=O) | Structure | Interacts well with DMSO/DMF. |

| Rotatable Bonds | 2 | Structure | Rigid structure suggests high melting point & lattice energy. |

Solubility Landscape

Predicted Solubility Profile

Due to the absence of specific historical experimental data in public repositories for this exact isomer, the following profile is derived from Structure-Property Relationship (SPR) analysis of structurally homologous dichlorobenzamides (e.g., N-(2,4-dichlorophenyl)benzamide) [2, 3].

Table 2: Solvent Compatibility Matrix (Theoretical)

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Dipole-dipole interactions disrupt crystal lattice efficiently. Primary choice for stock solutions. |

| Chlorinated | DCM, Chloroform | High (>30 mg/mL) | "Like dissolves like"; excellent interaction with the dichlorophenyl ring. |

| Polar Protic | Methanol, Ethanol | Moderate (5–20 mg/mL) | H-bonding with amide group. Solubility increases significantly with Temperature ( |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–25 mg/mL) | Good general organic solvency; useful for crystallization. |

| Non-Polar | Hexane, Heptane | Low (<1 mg/mL) | Compound is too polar (amide bond) for pure alkanes. Used as anti-solvents. |

| Aqueous | Water, PBS (pH 7.4) | Negligible (<0.01 mg/mL) | Hydrophobic effect dominates. Requires surfactant (Tween 80) or cyclodextrin for formulation. |

Thermodynamic Modeling (The Apelblat Equation)

For researchers generating their own temperature-dependent data, the Modified Apelblat Equation is the standard for modeling the solubility (

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

-

: Empirical parameters derived from regression analysis of experimental data.

-

Parameter A: Related to the entropy of solution.

-

Parameter B: Related to the enthalpy of solution (

). -

Parameter C: Accounts for the temperature dependence of heat capacity.

-

Experimental Protocols

Protocol A: High-Throughput Solubility Determination (Shake-Flask Method)

Objective: Determine equilibrium solubility at 298.15 K. Reliability: Gold Standard (OECD 105).

-

Preparation : Weigh ~50 mg of N-(2,3-dichlorophenyl)-4-methylbenzamide into a 4 mL glass vial.

-

Solvent Addition : Add 1.0 mL of the target solvent (e.g., Methanol).

-

Saturation : Cap tightly. Vortex for 1 min, then place in a thermostatic shaker at 25°C for 24–48 hours.

-

Check: Ensure solid is still present. If fully dissolved, add more solid until precipitation persists.

-

-

Equilibration : Stop shaking and allow to settle for 4 hours (or centrifuge at 10,000 rpm for 5 min).

-

Sampling : Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-saturated).

-

Quantification : Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm).

Protocol B: Dynamic Laser Monitoring (Crystallization Design)

Objective: Determine the Metastable Zone Width (MSZW) for purification.

-

Setup : Use a reactor with turbidity probe and temperature control.

-

Dissolution : Suspend compound in solvent at low T. Heat at 1°C/min until transmission hits 100% (Solubility Temperature,

). -

Nucleation : Cool at 1°C/min until transmission drops (Nucleation Temperature,

). -

Analysis : The gap (

) defines the MSZW, critical for controlling particle size during scale-up.

Visualizations & Logic Pathways

Figure 1: Solubility Determination Workflow

This diagram outlines the decision logic for selecting the appropriate experimental method based on the required data fidelity.

Caption: Decision matrix for selecting between kinetic (turbidity) and thermodynamic (shake-flask) solubility methods.

Figure 2: Solvent Interaction Mechanism

This diagram illustrates the molecular interactions governing the dissolution of N-(2,3-dichlorophenyl)-4-methylbenzamide.

Caption: Mechanistic breakdown of solvent-solute interactions driving solubility.

References

-

ChemDiv . (2025). Compound N-(2,3-dichlorophenyl)-4-methylbenzamide: Physicochemical Properties and Screening Data. Link

-

PubChem . (2025).[2] N-(2,3-dichlorophenyl)-4-methylbenzamide (CID 710607).[3] National Library of Medicine. Link

-

Gowda, B. T., et al. (2010). Structure-Activity Relationships in Chlorinated Benzamides. Journal of Chemical Crystallography. (Cited for structural homology comparison).

-

Yang, J., et al. (2025).[1] Solubility Determination and Thermodynamic Analysis of Dichlorobenzoic Acid Derivatives. Journal of Chemical & Engineering Data. Link

-

OECD . (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Link

A Technical Guide to the Safe Handling of N-(2,3-dichlorophenyl)-4-methylbenzamide

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of a robust safety protocol. These properties influence its potential for dispersal, its stability, and the appropriate selection of handling techniques.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Compound Name | N-(2,3-dichlorophenyl)-4-methylbenzamide | [1][2] |

| CAS Number | 76470-85-4 | [1] |

| Molecular Formula | C₁₄H₁₁Cl₂NO | [1][2][3] |

| Molecular Weight | 280.15 g/mol | [2] |

| Canonical SMILES | Cc1ccc(cc1)C(=O)Nc1cccc(c1[Cl])[Cl] |[2] |

Table 2: Physicochemical Data

| Property | Value | Rationale & Handling Implications |

|---|---|---|

| Physical State | Solid | [4] |

| Melting Point | 128 - 132 °C | [4] |

| Water Solubility | Low (predicted) | Similar benzamides have low water solubility.[5][6] This suggests that spillage is unlikely to penetrate soil rapidly, but it may persist in aquatic environments. Aqueous cleaning of spills may be inefficient. |

| LogP | 4.6392 (predicted) |[2] |

Section 2: Hazard Identification and Risk Assessment

Due to the absence of specific toxicological studies for N-(2,3-dichlorophenyl)-4-methylbenzamide, a risk assessment must be based on the hazard profiles of analogous compounds. Structurally similar substituted benzamides and chlorinated aromatic compounds are known to cause irritation and may be harmful upon exposure.[5][6][7][8]

Anticipated Health Hazards:

-

Skin Irritation: Dichlorinated aromatic rings and amide functionalities present in similar molecules are known to cause skin irritation upon contact.[7][9][10]

-

Serious Eye Irritation: As a fine powder, the compound can cause significant mechanical and chemical irritation to the eyes.[5][6][7]

-

Respiratory Tract Irritation: Inhalation of airborne dust can lead to irritation of the respiratory system.[5][7]

-

Acute Toxicity (Oral, Dermal): Many benzamide derivatives are classified as harmful if swallowed or if absorbed through the skin.[4][6][11] It is prudent to assume this compound shares these characteristics.

Environmental Hazards:

-

Related chlorinated compounds have been shown to be toxic to aquatic life with long-lasting effects.[11][12] Therefore, release into the environment and drains must be strictly avoided.[13][14]

Table 3: Anticipated GHS Classification and Precautionary Statements | Hazard Class | Pictogram | Signal Word | Hazard Statement (Anticipated) | Precautionary Statements (Prevention & Response) | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity (Oral, Dermal) |

| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. | P264, P270, P280, P301+P312, P302+P352[4][13] | | Skin Corrosion/Irritation | | Warning | H315: Causes skin irritation. | P280, P302+P352, P332+P313[5][10] | | Serious Eye Damage/Irritation | | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313[5][10] | | Specific Target Organ Toxicity (Single Exposure) | | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312[5][6][13] |Section 3: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls mandates that engineering solutions be the primary defense against exposure, supplemented by appropriate PPE. The causality is clear: physically containing the chemical is inherently safer than relying solely on barriers worn by personnel.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[14] This captures dust and vapors at the source, preventing inhalation.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[5][13] Safety showers and eyewash stations must be readily accessible and tested regularly.[11]

Personal Protective Equipment (PPE):

-

Hand Protection: Compatible chemical-resistant gloves, such as nitrile rubber, must be worn.[13] Gloves must be inspected for tears or pinholes before use. The "double-gloving" technique is recommended for enhanced protection during weighing and transfers.

-

Eye and Face Protection: Safety goggles that form a seal around the eyes are mandatory to protect against dust particles.[4] A face shield should be worn over goggles when there is a significant risk of splashing.[13]

-

Skin and Body Protection: A full-length laboratory coat must be worn and buttoned completely.[5][13] Contaminated clothing should be removed immediately and laundered separately before reuse.[13][15]

-

Respiratory Protection: If work cannot be performed in a fume hood or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[4][13]

Caption: PPE Donning and Doffing Workflow.

Section 4: Standard Operating Procedures for Handling

Adherence to validated protocols is essential for ensuring researcher safety and experimental integrity.

Protocol 4.1: Weighing and Transfer of Solid Compound

-

Preparation: Designate a specific area within the fume hood for weighing. Place a plastic-backed absorbent liner on the work surface.

-

Tare: Place a clean weigh boat on the analytical balance and tare it.

-

Transfer: Using a clean spatula, carefully transfer the desired amount of N-(2,3-dichlorophenyl)-4-methylbenzamide to the weigh boat. Perform this action slowly to minimize the generation of airborne dust.

-

Cleaning: After transfer, gently tap the spatula against the inside of the source container to dislodge any remaining powder. Securely cap the source container.

-

Post-Weighing: Carefully fold the weigh boat to create a funnel and transfer the solid to the receiving vessel.

-

Decontamination: Wipe the spatula, balance, and surrounding surfaces with a solvent-moistened towel (e.g., 70% ethanol) to remove any residual dust. Dispose of the weigh boat and cleaning materials as hazardous waste.

Section 5: Storage and Stability

Proper storage is critical to maintaining the compound's integrity and preventing accidental release or reaction.

-

Conditions: Store in a tightly closed, properly labeled container.[5][11][13] The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and heat.[5][15] A locked cabinet or controlled-access area is recommended.[16]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition or violent reactions.[11][16]

-

Chemical Stability: The product is expected to be chemically stable under standard ambient conditions.[9]

Section 6: Emergency Procedures

A pre-planned and well-understood emergency response plan is crucial.

Spill Response: For a small laboratory spill (less than 1 gram):

-

Alert & Evacuate: Alert personnel in the immediate vicinity. If necessary, evacuate the area.

-

Secure: Restrict access to the spill area.

-

PPE: Don appropriate PPE as described in Section 3, including respiratory protection if necessary.

-

Contain & Clean: Gently cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels directly on the dry powder.

-

Collect: Carefully sweep or scoop the absorbed material and spilled powder into a labeled, sealable container for hazardous waste.[5] Avoid actions that create dust.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

-

Dispose: All cleanup materials must be disposed of as hazardous chemical waste.

Caption: Laboratory Spill Response Workflow.

First Aid Measures: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or this guide to the responding physician.

Table 4: First Aid for Exposure

| Exposure Route | First Aid Protocol | Source |

|---|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][6][14] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. | [5][6][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist. | [5][6][14] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[5][11] |

Section 7: Waste Disposal

All waste containing N-(2,3-dichlorophenyl)-4-methylbenzamide, including unused product, contaminated materials, and cleaning supplies, must be treated as hazardous chemical waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service.[5] Disposal must be in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter sewers or waterways.[15]

References

-

PubChem. (n.d.). 4-Chloro-N-(2,3-dichlorophenyl)benzamide. National Center for Biotechnology Information. [Link]

-

ChemDmart. (n.d.). Safety Data Sheet. [Link]

-

PubChem. (n.d.). N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). N-(2,3-dichlorophenyl)-4-methylbenzamide. [Link]

-

Nyco Products. (n.d.). Safety Data Sheet. [Link]

-

BPS Bioscience. (2025, December 1). Safety Data Sheet. [Link]

Sources

- 1. N-(2,3-DICHLOROPHENYL)-4-METHYLBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Compound N-(2,3-dichlorophenyl)-4-methylbenzamide - Chemdiv [chemdiv.com]

- 3. PubChemLite - N-(2,3-dichlorophenyl)-4-methylbenzamide (C14H11Cl2NO) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.se [fishersci.se]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide | C15H14Cl2N2O3S | CID 1243054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. 4-Chloro-N-(2,3-dichlorophenyl)benzamide | C13H8Cl3NO | CID 853841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. chemicea.com [chemicea.com]

- 15. chemdmart.com [chemdmart.com]

- 16. nycoproducts.com [nycoproducts.com]

Methodological & Application

Application Note: High-Purity Synthesis of N-(2,3-dichlorophenyl)-4-methylbenzamide

Abstract & Scope

This technical guide details the synthesis of N-(2,3-dichlorophenyl)-4-methylbenzamide via nucleophilic acyl substitution. The reaction couples 2,3-dichloroaniline (a deactivated, sterically hindered nucleophile) with 4-methylbenzoyl chloride .

Unlike simple amide couplings, this specific synthesis presents a kinetic challenge due to the electron-withdrawing nature of the chlorine substituents on the aniline ring and the steric bulk at the ortho position. This protocol optimizes the Schotten-Baumann conditions using an anhydrous organic base system to ensure high conversion rates and minimize hydrolysis of the acid chloride.

Target Audience: Medicinal Chemists, Process Development Scientists.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism.[1] The nitrogen lone pair of the aniline attacks the electrophilic carbonyl carbon of the acid chloride.

The Challenge:

-

Electronic Deactivation: The two chlorine atoms at positions 2 and 3 exert a negative inductive effect (-I), reducing the electron density on the amine nitrogen, making it a poor nucleophile.

-

Steric Hindrance: The chlorine atom at the C2 (ortho) position creates steric strain, impeding the approach of the electrophile.

The Solution: To overcome these barriers, this protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the sluggish aniline than the free acid chloride.

Reaction Scheme (Graphviz)[2]

Figure 1: Mechanistic pathway highlighting the catalytic activation required for deactivated anilines.

Materials & Specifications

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role | Physical State |

| 2,3-Dichloroaniline | 162.02 | 1.0 | Nucleophile | Solid (Low MP: ~24°C) |

| 4-Methylbenzoyl chloride | 154.59 | 1.1 | Electrophile | Liquid |

| Triethylamine (TEA) | 101.19 | 1.5 | Base (HCl Scavenger) | Liquid |

| DMAP | 122.17 | 0.05 | Catalyst | Solid |

| Dichloromethane (DCM) | - | Solvent | Anhydrous | Liquid |

Safety Advisory:

-

4-Methylbenzoyl chloride: Lachrymator and corrosive. Reacts violently with water. Handle in a fume hood.

-

2,3-Dichloroaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia agent.

-

DCM: Volatile organic solvent. Avoid inhalation.

Experimental Protocol

Preparation[1][3][6][7][8][9][10]

-

Glassware: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (

) or Argon. -

Solvent: Ensure DCM is anhydrous (dried over

or molecular sieves) to prevent hydrolysis of the acid chloride.

Synthesis Procedure[1][7][9][10][11]

-

Dissolution: Charge the RBF with 2,3-dichloroaniline (1.62 g, 10.0 mmol) and DMAP (61 mg, 0.5 mmol). Add DCM (40 mL) and stir until fully dissolved.

-

Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol) to the stirring solution.

-

Cooling: Cool the mixture to 0°C using an ice-water bath. Reason: Although the aniline is deactivated, the initial mixing with acid chloride can still be exothermic.

-

Electrophile Addition: Add 4-methylbenzoyl chloride (1.70 g, 1.45 mL, 11.0 mmol) dropwise over 5 minutes via a syringe.

-

Observation: A white precipitate (Triethylammonium chloride) typically forms immediately.

-

-

Reaction: Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (RT). Stir for 6–12 hours.

-

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) [Eluent: 20% EtOAc in Hexanes]. The limiting reagent (aniline) spot should disappear.

-

Work-up[10][12]

-

Quench: Add 20 mL of saturated aqueous

to quench unreacted acid chloride. Stir vigorously for 15 minutes. -

Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.[2]

-

Washes:

-

Acid Wash: Wash organic layer with 1M HCl (2 x 20 mL). Purpose: Removes unreacted aniline, DMAP, and TEA.

-

Base Wash: Wash with saturated

(1 x 20 mL). Purpose: Removes 4-methylbenzoic acid byproduct. -

Brine Wash: Wash with saturated NaCl (1 x 20 mL).

-

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) to yield an off-white solid.

Purification[7]

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the crystals and wash with cold ethanol.

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected values:

-

Physical Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 148–152°C (Dependent on purity).

-

IR Spectroscopy (ATR):

-

: ~3250–3300

-

: ~1650–1660

-

: ~3250–3300

-

1H NMR (400 MHz, DMSO-d6):

- 10.2 (s, 1H, NH) – Downfield due to electron-withdrawing Cl groups.

- 7.9 (d, 2H, Benzoyl Ar-H).

- 7.3–7.6 (m, 3H, Aniline Ar-H).

- 7.3 (d, 2H, Benzoyl Ar-H).

-

2.4 (s, 3H,

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Check reagent quality. |

| No Reaction | Aniline too deactivated | Increase temperature to reflux (40°C) or increase DMAP load to 10 mol%. |

| Oily Product | Solvent trapped or impurities | Recrystallize from EtOH/Water (9:1) or triturate with Hexanes. |

| Starting Material Remains | Steric hindrance | Extend reaction time to 24h; Switch solvent to Toluene and reflux (110°C). |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[5] (Chapter 10: Nucleophilic substitution at the carbonyl group).

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Org. Synth. (1927). Benzanilide.[5][6] Organic Syntheses, Coll. Vol. 1, p.82. [Link] (Foundational protocol adapted for substituted anilines).

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852. (Review of coupling reagents and mechanisms).

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) [quickcompany.in]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. hepatochem.com [hepatochem.com]

Application Note: In Vitro Assay Development for N-(2,3-dichlorophenyl)-4-methylbenzamide (PC190723)

Target: Bacterial Cell Division Protein FtsZ Mechanism: Polymer Stabilization (FtsZ-targeting "Taxol-mimetic") Primary Indication: Anti-Staphylococcal (MRSA)[1][2]

Introduction & Mechanistic Basis[3][4][5]

N-(2,3-dichlorophenyl)-4-methylbenzamide, widely known in literature as PC190723 , represents a distinct class of antibacterial agents that target FtsZ , the bacterial homolog of eukaryotic tubulin.[3][4][5] Unlike many inhibitors that prevent FtsZ assembly, PC190723 acts as a polymer stabilizer .[2][6][3][7]

It binds to the interdomain cleft of FtsZ (between the C-terminal domain and helix H7), inducing a high-affinity conformational state that favors polymerization.[8] This "locks" FtsZ into stable filaments and bundles, preventing the dynamic treadmilling required for Z-ring constriction and cytokinesis.

Critical Experimental Insight: Because PC190723 is a stabilizer, standard assay interpretations must be inverted compared to assembly inhibitors. In light scattering assays, you will observe enhanced polymerization signals, not suppression. In GTPase assays, you will observe inhibited turnover due to filament locking.

Mechanistic Pathway[2][5][7][9]

Figure 1: Mechanism of Action. PC190723 promotes the transition from dynamic polymers to stable, non-functional bundles, halting cell division.

Strategic Assay Planning

Successful characterization requires a multi-parametric approach. The workflow below outlines the logical progression from biochemical validation to functional microscopy.

Species Specificity (Crucial Warning)

Do NOT use E. coli FtsZ. PC190723 is highly selective for Staphylococcaceae (e.g., S. aureus) and Bacillaceae (e.g., B. subtilis). It is inactive against E. coli FtsZ due to specific amino acid variances in the binding cleft (e.g., Val307 in S. aureus vs. Arg307 in E. coli). Using E. coli FtsZ will yield false negatives.

Experimental Workflow

Figure 2: Screening Cascade. Light scattering is the primary readout for stabilization, followed by GTPase inhibition confirmation.

Protocol A: 90° Light Scattering (Polymerization Assay)[10][11][12][13]

This is the "Gold Standard" for PC190723. FtsZ polymers scatter light; monomers do not. PC190723 will cause a rapid increase in signal and prevent the baseline return seen in controls.

Reagents & Buffer Conditions

-

Protein: Recombinant S. aureus FtsZ (SaFtsZ), >95% purity.

-

Buffer HMK: 50 mM HEPES (pH 7.2), 5 mM MgCl₂, 50 mM KCl.

-

Note: pH 6.5 (MES) is also acceptable, but HEPES pH 7.2 mimics physiological conditions better for screening.

-

-

GTP Stock: 10 mM (Aliquoted, -80°C).

-

PC190723 Stock: 10 mM in DMSO.

Step-by-Step Procedure

-

Preparation: Dilute SaFtsZ to 10 µM (0.4 mg/mL) in Buffer HMK. Keep on ice.

-

Baseline: Transfer 100 µL to a quartz fluorescence cuvette (micro-volume). Place in a fluorometer thermostated at 37°C .

-

Settings:

-

Excitation: 350 nm (slit 2 nm)

-

Emission: 350 nm (slit 2 nm)

-

Why 350nm? We are measuring scattering, not fluorescence. Both wavelengths must match.

-

-

Equilibration: Record baseline for 2–5 minutes until stable.

-

Compound Addition: Add PC190723 (final conc. 1–10 µM) or DMSO control. Incubate 2 mins.

-

Observation: You may see a slow rise in scattering even before GTP addition (lowered critical concentration).

-

-

Initiation: Add GTP to 1 mM final concentration. Mix rapidly by pipetting.

-

Measurement: Monitor signal for 20–30 minutes.

Data Interpretation

| Condition | Expected Profile | Mechanism |

| DMSO Control | Rapid rise (30s) | Polymerization followed by GTP exhaustion and disassembly. |

| PC190723 (5 µM) | Rapid, steeper rise | Stabilized polymers do not depolymerize even after GTP hydrolysis. |

| Assembly Inhibitor | Flat line / Suppressed rise | Prevention of nucleation/elongation. |

Protocol B: GTPase Activity Assay (Malachite Green)[14][15]

FtsZ hydrolyzes GTP to GDP + Pi. This rate is coupled to the turnover of the polymer. PC190723 "freezes" the polymer, restricting the subunit turnover and thereby reducing the net GTPase rate.

Reagents

-

Malachite Green Reagent: Commercial kit (e.g., PiColorLock) or prepared in-house (ammonium molybdate/malachite green in HCl).

-

Reaction Buffer: 50 mM HEPES pH 7.2, 5 mM MgCl₂, 200 mM KCl (Higher salt reduces background aggregation).

Step-by-Step Procedure

-

Setup: In a clear 96-well plate, mix SaFtsZ (5 µM) with PC190723 (0.01 – 50 µM titration).

-

Incubation: Incubate at 37°C for 10 minutes.

-

Initiation: Add GTP (1 mM final). Total volume: 50 µL.

-

Quenching (Time-Course):

-

Prepare separate wells for time points: 0, 5, 10, 20, 30 min.

-

At each time point, add 100 µL Malachite Green reagent to the specific wells to stop the reaction.

-

Alternative: For endpoint, stop all wells at 30 mins.

-

-

Development: Incubate 20 mins at room temp for color development (green complex).

-

Read: Absorbance at 650 nm .

Quantitative Analysis

Calculate the IC50 based on phosphate release inhibition.

-

Target IC50: PC190723 typically shows an IC50 of ~50–100 nM in this assay for S. aureus FtsZ.

Expert Troubleshooting & Optimization

Solubility Issues

PC190723 is hydrophobic.

-

Symptom: Erratic light scattering spikes or precipitation.

-

Fix: Ensure final DMSO concentration is <1% (v/v). If precipitation occurs, add 0.01% Triton X-100 to the buffer. FtsZ tolerates low detergent well.

The "Lag Phase"

In light scattering, the control may show a lag phase before polymerization.

-

Insight: PC190723 often abolishes the lag phase , acting as a nucleator. If your control has no lag phase, your protein might be aggregated. Spin down the protein stock (100,000 x g, 10 min) before use to remove pre-existing aggregates.

Critical Concentration (Cc) Shift

-

Validation: Run the scattering assay at 0.2 mg/mL FtsZ (below the normal Cc of ~0.3 mg/mL).

-

Result: Control = No signal. PC190723 = Strong signal. This is a definitive proof of "stabilizer/promoter" mechanism.

References

-

Haydon, D. J., et al. (2008).[2][6][3][7][10] An inhibitor of FtsZ with potent and selective anti-staphylococcal activity.[2][7][9][11][12] Science, 321(5896), 1673-1675.[7] [Link]

-

Andreu, J. M., et al. (2010).[2][5][7][10] The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation.[2][7][13] Journal of Biological Chemistry, 285(19), 14239-14246.[2][7] [Link]

-

Matsui, T., et al. (2012).[10] Structural basis of FtsZ isoform-specific inhibition by the anti-staphylococcal agent PC190723.[11] ACS Chemical Biology, 7(10), 1669-1677. [Link]

-

Elsen, N. L., et al. (2012).[10] Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity.[8] Journal of the American Chemical Society, 134(30), 12342-12345. [Link]

Sources

- 1. Enterococcal and streptococcal resistance to PC190723 and related compounds: Molecular insights from a FtsZ mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cytoskeleton.com [cytoskeleton.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. FtsZ-Independent Mechanism of Division Inhibition by the Small Molecule PC190723 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An inhibitor of FtsZ with potent and selective anti-staphylococcal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols: Evaluating N-(2,3-dichlorophenyl)-4-methylbenzamide Cytotoxicity Using Cell-Based Assays

Introduction: Unveiling the Cytotoxic Potential of N-(2,3-dichlorophenyl)-4-methylbenzamide

N-(2,3-dichlorophenyl)-4-methylbenzamide is a synthetic benzamide derivative that has garnered interest for its potential biological activities.[1][2] Benzamides represent a versatile class of compounds with a wide array of pharmacological applications, including anticancer and antimicrobial effects.[3][4] Preliminary investigations into compounds with similar structural motifs, such as other dichlorophenyl- and methylbenzamide-containing molecules, have demonstrated promising cytotoxic effects against various cancer cell lines.[5][6][7] This underscores the importance of rigorously evaluating the cytotoxic profile of N-(2,3-dichlorophenyl)-4-methylbenzamide to determine its therapeutic potential and understand its mechanism of action.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a panel of robust cell-based assays to characterize the cytotoxicity of N-(2,3-dichlorophenyl)-4-methylbenzamide. We will delve into the principles behind each assay, provide detailed, step-by-step protocols, and offer insights into data interpretation. By employing a multi-assay approach, we can obtain a more complete picture of the compound's effects on cell health, distinguishing between cytostatic and cytotoxic effects and gaining preliminary insights into the mode of cell death.

Core Principles of Cytotoxicity Testing

A thorough assessment of a compound's cytotoxicity involves more than a single endpoint. It requires a multi-faceted approach to understand how a compound affects cell viability. Here, we focus on three widely adopted and complementary assays:

-

MTT Assay: Measures metabolic activity as an indicator of cell viability.[8]

-

Lactate Dehydrogenase (LDH) Assay: Quantifies cell membrane integrity by measuring the release of a cytosolic enzyme.

-

Caspase-3/7 Assay: Detects the activation of key executioner caspases, a hallmark of apoptosis.[9]

This triad of assays provides a robust framework for initial cytotoxicity screening and mechanistic investigation.

Visualization of the Cytotoxicity Assessment Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of N-(2,3-dichlorophenyl)-4-methylbenzamide.

Caption: General workflow for assessing cytotoxicity.

Protocol 1: MTT Assay for Metabolic Activity

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[10] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured.

Materials

-

N-(2,3-dichlorophenyl)-4-methylbenzamide

-

Selected cancer cell line(s) (e.g., MCF-7, A549)[5]

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom tissue culture plates

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3]

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of N-(2,3-dichlorophenyl)-4-methylbenzamide in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

-

Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).

-

Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Principle

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[13] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[14] The released LDH catalyzes the conversion of lactate to pyruvate, which then drives the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the extent of cytotoxicity.[15]

Materials

-

Supernatants from compound-treated cells (from a parallel plate to the MTT assay)

-

Commercially available LDH cytotoxicity assay kit (containing LDH reaction mix and stop solution)

-

96-well flat-bottom assay plate

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology

-

Prepare Controls:

-

Spontaneous LDH Release: Supernatant from untreated cells.

-

Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in the kit) to induce complete cell lysis.

-

Background Control: Culture medium without cells.

-

-

Sample Collection:

-

Following treatment with N-(2,3-dichlorophenyl)-4-methylbenzamide for the desired time points, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[15]

-

-

LDH Reaction:

-

Stop Reaction and Measure Absorbance:

Data Analysis

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Caspase-3/7 Assay for Apoptosis Detection

Principle

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[16] Caspase-3 and caspase-7 are key executioner caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[17] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[9] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[18]

Materials

-

Cells treated with N-(2,3-dichlorophenyl)-4-methylbenzamide in a 96-well white-walled, clear-bottom plate

-

Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

-

Luminometer or a microplate reader with luminescence detection capabilities

Step-by-Step Methodology

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well white-walled plate suitable for luminescence measurements.

-

Treat cells with a range of concentrations of N-(2,3-dichlorophenyl)-4-methylbenzamide as described in the MTT assay protocol. Include appropriate controls.

-

-

Assay Reagent Preparation and Addition:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

After the desired treatment duration, allow the plate to equilibrate to room temperature.

-

Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]

-

-

Incubation:

-

Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.[18]

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a luminometer or a microplate reader.

-

Data Analysis

The fold increase in caspase-3/7 activity is calculated by dividing the luminescence of the treated samples by the luminescence of the vehicle control samples.

Data Presentation and Interpretation

For a comprehensive evaluation, the results from all three assays should be considered together.

Summary of Expected Outcomes

| Assay | Metric Measured | Interpretation of Increased Signal | Potential Conclusion about N-(2,3-dichlorophenyl)-4-methylbenzamide |

| MTT | Mitochondrial dehydrogenase activity | High metabolic activity, cell viability | Low cytotoxicity at the tested concentration |

| LDH | LDH release into the medium | Loss of cell membrane integrity (necrosis or late apoptosis) | Induces necrotic or late apoptotic cell death |

| Caspase-3/7 | Activity of executioner caspases | Induction of apoptosis | Induces apoptotic cell death |

Integrated Interpretation

-

Apoptotic Profile: A decrease in MTT signal, a significant increase in Caspase-3/7 activity, and a delayed or minor increase in LDH release would suggest that N-(2,3-dichlorophenyl)-4-methylbenzamide induces apoptosis.

-

Necrotic Profile: A concurrent decrease in MTT signal and a rapid, significant increase in LDH release, with little to no Caspase-3/7 activation, would indicate a necrotic or necroptotic mechanism of cell death.

-

Cytostatic Profile: A decrease in the MTT signal without a significant increase in either LDH release or Caspase-3/7 activity may suggest that the compound is cytostatic (inhibits proliferation) rather than cytotoxic.

Visualization of Mechanistic Pathways

The following diagram illustrates the distinct cellular events measured by each assay.

Caption: Cellular events measured by the assays.

Conclusion